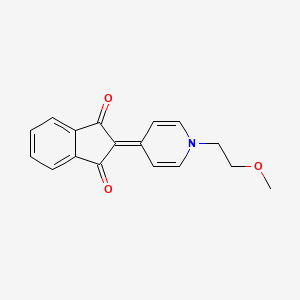![molecular formula C16H16ClNO4 B13942315 5-chloro-2-hydroxy-4-[(4-methoxybenzyl)oxy]-N-methylbenzamide](/img/structure/B13942315.png)
5-chloro-2-hydroxy-4-[(4-methoxybenzyl)oxy]-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-hydroxy-4-[(4-methoxybenzyl)oxy]-N-methylbenzamide is an organic compound with the molecular formula C15H14ClNO3. This compound is characterized by the presence of a chloro group, a hydroxy group, a methoxybenzyl group, and a methylbenzamide group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-hydroxy-4-[(4-methoxybenzyl)oxy]-N-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-hydroxybenzoic acid and 4-methoxybenzyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate in a suitable solvent like acetonitrile.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-2-hydroxy-4-[(4-methoxybenzyl)oxy]-N-methylbenzamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while substitution of the chloro group may result in the formation of various substituted benzamides.
Aplicaciones Científicas De Investigación
5-chloro-2-hydroxy-4-[(4-methoxybenzyl)oxy]-N-methylbenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-chloro-2-hydroxy-4-[(4-methoxybenzyl)oxy]-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 5-chloro-2-hydroxy-4-[(4-methoxybenzyl)oxy]-N-methylbenzamide include:
- 5-chloro-2-hydroxy-4-methoxy-4’-methylchalcone
- 5-chloro-2-hydroxy-4-methoxy-4’-methylacetophenone
- 5-chloro-2,5-dimethoxy-2’-hydroxy-4-methylchalcone .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C16H16ClNO4 |
|---|---|
Peso molecular |
321.75 g/mol |
Nombre IUPAC |
5-chloro-2-hydroxy-4-[(4-methoxyphenyl)methoxy]-N-methylbenzamide |
InChI |
InChI=1S/C16H16ClNO4/c1-18-16(20)12-7-13(17)15(8-14(12)19)22-9-10-3-5-11(21-2)6-4-10/h3-8,19H,9H2,1-2H3,(H,18,20) |
Clave InChI |
WLXDFQGOVHFXII-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=CC(=C(C=C1O)OCC2=CC=C(C=C2)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




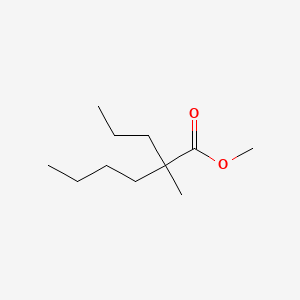
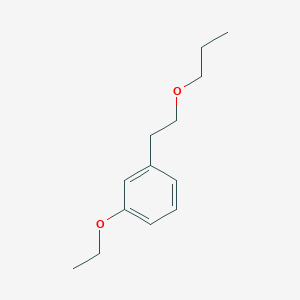

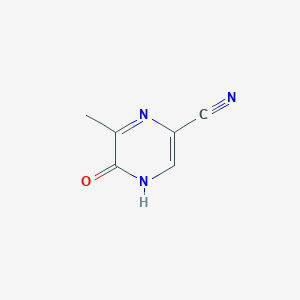
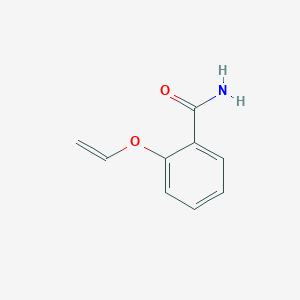
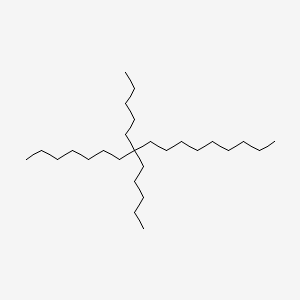
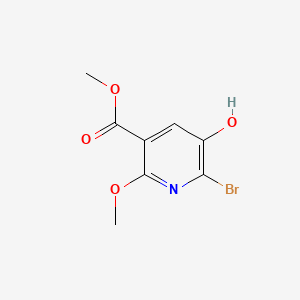

![2-[[3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[3,4-b]pyridin-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B13942292.png)
